8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13579562
Molecular Formula: C11H16O4S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O4S |
|---|---|
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | ethyl 8-sulfanyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
| Standard InChI | InChI=1S/C11H16O4S/c1-2-13-10(12)8-7-11(4-3-9(8)16)14-5-6-15-11/h16H,2-7H2,1H3 |
| Standard InChI Key | PYUWFXMEEAINCM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(CCC2(C1)OCCO2)S |
| Canonical SMILES | CCOC(=O)C1=C(CCC2(C1)OCCO2)S |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s spirocyclic framework consists of two fused rings: a cyclohexane ring and a 1,4-dioxolane ring sharing a single spiro carbon atom (Figure 1). Key structural features include:
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Ethyl ester moiety: Positioned at C7, contributing to lipophilicity.
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Mercapto group: Located at C8, enabling thiol-based reactivity (e.g., disulfide formation) .
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Spiro[4.5]decane system: Enhances conformational rigidity, which is advantageous in drug design .
Table 1: Molecular Data
Spectroscopic Characterization
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NMR: Protons adjacent to the spiro center (C1 and C5) exhibit distinct splitting patterns due to restricted rotation .
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Mass Spectrometry: The molecular ion peak at m/z 244.0769 corresponds to .
Synthesis and Derivitization
Synthetic Routes
The compound is synthesized via multistep protocols involving:
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Ketal Formation: Cyclohexanone derivatives are protected as 1,4-dioxolanes using ethylene glycol .
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Thiol Introduction: Sulfur incorporation via nucleophilic substitution or thiol-ene reactions.
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Esterification: Ethyl ester installation using ethyl chloroformate or ethanol under acidic conditions .
Example Pathway (Patent US8299296B2) :
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Spiroketalization: 4,4-Dimethoxycyclohexa-2,5-dien-1-one is hydrogenated to form the spirocyclic core.
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Thiolation: The intermediate undergoes sulfhydryl group introduction using thiourea or .
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Esterification: Final treatment with ethyl bromide yields the target compound .
Functionalization Strategies
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Disulfide Formation: Oxidation of the -SH group generates dimers or cross-linked conjugates.
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Alkylation: The thiol reacts with alkyl halides to produce thioethers.
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Metal Coordination: The sulfur atom binds transition metals (e.g., gold, platinum) for catalytic applications .
Applications in Pharmaceutical Research
GPR40 Agonists for Diabetes Therapy
Spirocyclic analogs of this compound exhibit GPR40 agonist activity, promoting glucose-dependent insulin secretion. Patent US8299296B2 highlights their potential as antidiabetic agents .
Mechanism of Action:
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GPR40 activation enhances insulin release in pancreatic β-cells without hypoglycemia risk .
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The ethyl ester improves membrane permeability, while the spiro scaffold ensures metabolic stability .
Sirtuin Inhibition
Structurally related 8-mercaptopurine derivatives (e.g., from ) inhibit SIRT1/2/3/5, implicating this compound in epigenetic regulation and cancer therapy .
Physical and Chemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.16 g/cm (estimated) | |
| Melting Point | Not reported | – |
| Solubility | Moderate in DMSO, chloroform | |
| Stability | Sensitive to light and moisture |
Future Research Directions
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